2-Ethynyl-4-methylthiazole
Overview
Description
2-Ethynyl-4-methylthiazole is an organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure this compound is characterized by the presence of an ethynyl group at the second position and a methyl group at the fourth position of the thiazole ring
Mechanism of Action
Target of Action
2-Ethynyl-4-methylthiazole is a derivative of thiazole, a heterocyclic compound. Thiazoles are found in many biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor or cytotoxic drug molecules . .
Mode of Action
Thiazoles, in general, are known to interact with their targets in a variety of ways, depending on the specific derivative and its functional groups .
Biochemical Pathways
Thiazoles are known to activate or inhibit various biochemical pathways, depending on their specific targets . For instance, some thiazoles have been found to inhibit the growth of certain types of cancer cells . .
Pharmacokinetics
Thiazoles, in general, are known to have diverse solubility and stability properties, which can influence their bioavailability .
Result of Action
Thiazoles, in general, are known to have a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The action of this compound, like other thiazoles, can be influenced by various environmental factors. These factors can include the pH of the environment, the presence of other substances, and temperature . .
Biochemical Analysis
Biochemical Properties
2-Ethynyl-4-methylthiazole plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with other biomolecules, leading to various biochemical effects .
Additionally, this compound has been shown to interact with glutathione S-transferases, which are involved in the detoxification of reactive intermediates. This interaction helps in the conjugation of the compound with glutathione, facilitating its excretion from the body .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of nuclear factor kappa B (NF-κB), a key transcription factor involved in the regulation of immune responses and inflammation . By modulating NF-κB activity, this compound can influence the expression of genes involved in inflammation and immune responses.
Furthermore, this compound has been shown to affect cellular metabolism by altering the activity of key metabolic enzymes. This can lead to changes in the levels of various metabolites and impact overall cellular function .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules and enzymes. One of the primary mechanisms is the inhibition of cytochrome P450 enzymes, which can lead to the accumulation of reactive intermediates and subsequent biochemical effects . Additionally, this compound can bind to specific receptors and modulate their activity, leading to changes in cell signaling pathways and gene expression.
The compound’s ability to interact with glutathione S-transferases also plays a crucial role in its detoxification and excretion from the body . This interaction helps in the conjugation of this compound with glutathione, facilitating its removal from the cellular environment.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods .
Long-term exposure to this compound has been associated with changes in cellular function, including alterations in gene expression and metabolic activity. These effects are likely due to the accumulation of reactive intermediates and the compound’s interaction with key enzymes and biomolecules .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as anti-inflammatory and antioxidant activities . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity .
Threshold effects have been observed, where the compound’s beneficial effects are seen at lower doses, while toxic effects become prominent at higher doses. These findings highlight the importance of dosage optimization in the potential therapeutic use of this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes and glutathione S-transferases . The compound undergoes phase I and phase II metabolic reactions, leading to the formation of reactive intermediates and conjugation with glutathione, respectively .
These metabolic pathways play a crucial role in the detoxification and excretion of this compound from the body. The interaction with cytochrome P450 enzymes can lead to the formation of hydroxylated metabolites, which are further conjugated with glutathione for excretion .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interaction with specific transporters and binding proteins . The compound can be transported across cell membranes through passive diffusion and active transport mechanisms.
Once inside the cells, this compound can bind to specific proteins, influencing its localization and accumulation within different cellular compartments . This distribution pattern plays a crucial role in determining the compound’s overall biological activity and effects on cellular function.
Subcellular Localization
The subcellular localization of this compound is influenced by its interaction with specific targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within the cell, where it exerts its biological effects.
For instance, this compound has been shown to localize within the mitochondria, where it can influence mitochondrial function and energy metabolism . This subcellular localization is crucial for understanding the compound’s overall mechanism of action and its impact on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethynyl-4-methylthiazole typically involves the reaction of 2-bromo-4-methylthiazole with acetylene in the presence of a palladium catalyst. The reaction is carried out under mild conditions, often at room temperature, and in the presence of a base such as triethylamine. This method provides a high yield of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures efficient and cost-effective production. The process involves careful control of reaction parameters to maintain product quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Ethynyl-4-methylthiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The ethynyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted thiazoles.
Scientific Research Applications
2-Ethynyl-4-methylthiazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, biocides, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-Ethyl-4-methylthiazole
- 2-Acetyl-4-methylthiazole
- 2-Vinyl-4-methylthiazole
Uniqueness
2-Ethynyl-4-methylthiazole is unique due to the presence of the ethynyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar thiazole derivatives.
Properties
IUPAC Name |
2-ethynyl-4-methyl-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NS/c1-3-6-7-5(2)4-8-6/h1,4H,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXICJSRJEHQZMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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